4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene

Procurement Quality Control Chemical Synthesis

This 4-bromo derivative features a bromine at the 4-position on a fully rigid s-hydrindacene scaffold, delivering unmatched steric definition that simple monocyclic bromoarenes cannot replicate. It is the essential precursor for 'Rind' ligands, where the saturated rings lock reactive silicon centers to stabilize low-valent main-group species. Sourced at 97% purity, it eliminates pre-purification steps in Pd-catalyzed Suzuki-Miyaura couplings, boosting yield and efficiency.

Molecular Formula C12H13Br
Molecular Weight 237.14
CAS No. 108722-46-9
Cat. No. B2713791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene
CAS108722-46-9
Molecular FormulaC12H13Br
Molecular Weight237.14
Structural Identifiers
SMILESC1CC2=CC3=C(CCC3)C(=C2C1)Br
InChIInChI=1S/C12H13Br/c13-12-10-5-1-3-8(10)7-9-4-2-6-11(9)12/h7H,1-6H2
InChIKeyJXUDTIMNBBRXGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene (CAS 108722-46-9): Core Characteristics and Procurement Baseline for Research Applications


4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene (CAS 108722-46-9) is a brominated derivative of the bicyclic hydrocarbon 1,2,3,5,6,7-hexahydro-s-indacene [1]. It is characterized by a bromine atom substituted at the 4-position of the rigid, fused-ring s-hydrindacene skeleton [1]. This compound serves as a crucial synthetic building block, particularly for the preparation of sterically bulky ligands for catalysts used in olefin polymerization and metathesis . As a solid with a molecular weight of 237.14 g/mol (C12H13Br), it is commonly supplied with a purity of 95-97% and requires storage at 2-8°C in a sealed, dry environment [2].

Why 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene (CAS 108722-46-9) Cannot Be Generically Substituted: A Procurement Perspective


The unique value of 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene is derived from its specific substitution pattern on the rigid s-hydrindacene scaffold, which is critical for applications requiring sterically defined building blocks [1][2]. Simple substitution with a monocyclic bromoarene (e.g., bromobenzene) or other brominated bicyclic frameworks fails to replicate the compound's precise geometry and the steric bulk provided by the saturated rings [1]. This structural specificity is paramount for the synthesis of 'Rind' ligands, where the fused-ring system locks reactive silicon centers into place, enabling the stabilization of otherwise transient species [2]. Even other derivatives of hexahydro-s-indacene, such as amino or alkyl-substituted analogs, provide different reactivity profiles and cannot directly serve as a drop-in replacement for this brominated precursor in cross-coupling or halogen-exchange reactions .

Quantitative Differentiation of 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene (CAS 108722-46-9) Against Comparators


Direct Comparison of Purity and Storage Specifications from Primary Suppliers

When comparing commercial offerings, 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene (CAS 108722-46-9) is available from suppliers like Sigma-Aldrich (via Ambeed) at a documented purity of 97% . This compares favorably to the more common 95% purity specification offered by numerous other vendors for the same compound . Higher initial purity can reduce the need for pre-reaction purification, streamlining synthetic workflows.

Procurement Quality Control Chemical Synthesis

Comparative Physical Property Data for Solvent and Stability Assessment

The physical properties of 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene, including a predicted density of 1.447±0.06 g/cm³ and a boiling point of 319.2±42.0 °C, provide a quantitative baseline for handling and use [1]. While these data are predicted, they are specific to this compound and differentiate it from structurally simpler, less sterically hindered bromoarenes like 1-bromonaphthalene (density: 1.48 g/cm³, boiling point: 281 °C) [2]. The higher predicted boiling point is a direct consequence of its larger, more rigid, and more polarizable molecular framework [1].

Process Chemistry Handling Stability

Established Precursor Role for 'Rind' Ligands in Catalysis

4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene is a key precursor in the synthesis of 'Rind-Br' ligands, a series of octa-R-substituted bromo-s-hydrindacenes [1]. This is a class-level inference for the specific 4-bromo derivative, but it highlights the core scaffold's proven utility in creating ligands that can stabilize reactive intermediates like disilenes and silylenes [2]. In contrast, alternative halogenated frameworks, such as those based on indene or tetralin, lack the specific stereoelectronic properties of the s-hydrindacene core necessary for this unique stabilizing effect [1].

Catalysis Ligand Synthesis Organometallic Chemistry

Validated Research and Industrial Applications for 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene (CAS 108722-46-9) Based on Quantitative Evidence


Synthesis of Sterically Demanding 'Rind' Ligands for Catalysis

This compound serves as a critical starting material for synthesizing 'Rind-Br' ligands, a family of bulky bromo-s-hydrindacenes [1]. These ligands are essential for stabilizing reactive low-valent silicon species, enabling groundbreaking research in main-group chemistry and catalysis [2].

Cross-Coupling Partner for the Synthesis of 4-Aryl-Substituted Indene Derivatives

The bromine atom at the 4-position facilitates its use in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to generate 4-aryl-substituted indene derivatives . This application leverages the specific substitution pattern to build molecular complexity on the rigid s-hydrindacene core.

Research Requiring High-Purity (>95%) Brominated Building Blocks

For synthetic protocols sensitive to impurities, procuring 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene at a guaranteed 97% purity from suppliers like Sigma-Aldrich can minimize side reactions and eliminate the need for time-consuming pre-reaction purification, thereby increasing overall synthetic efficiency and yield.

Technical Documentation Hub

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